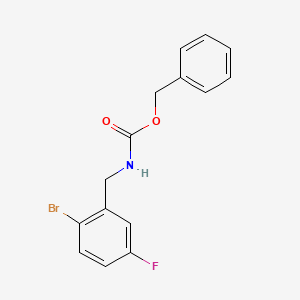
Benzyl (2-bromo-5-fluorobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-bromo-5-fluorobenzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 2-bromo-5-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromo-5-fluorobenzyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromo-5-fluorobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-bromo-5-fluorobenzyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromo-5-fluorobenzyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzyl carbamates.
Oxidation: Benzyl carbamate derivatives with carbonyl functionalities.
Reduction: Benzyl carbamate derivatives with alcohol functionalities.
Hydrolysis: Benzyl alcohol and corresponding amines.
Scientific Research Applications
Benzyl (2-bromo-5-fluorobenzyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.
Mechanism of Action
The mechanism of action of Benzyl (2-bromo-5-fluorobenzyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release benzyl alcohol and the corresponding amine, which can then interact with biological targets. The bromine and fluorine substituents on the benzyl group can enhance the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the bromo and fluoro substituents.
2-Bromo-5-fluorobenzyl carbamate: A closely related compound with similar substituents but different structural arrangement.
Phenyl carbamate: Another analog with a phenyl group instead of the benzyl group.
Uniqueness
Benzyl (2-bromo-5-fluorobenzyl)carbamate is unique due to the presence of both bromine and fluorine substituents on the benzyl group. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The combination of these substituents makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13BrFNO2 |
|---|---|
Molecular Weight |
338.17 g/mol |
IUPAC Name |
benzyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C15H13BrFNO2/c16-14-7-6-13(17)8-12(14)9-18-15(19)20-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
InChI Key |
JVAADNHHBBYAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















